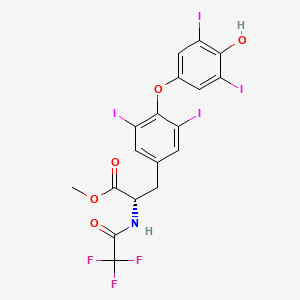

N-(Trifluoroacetyl)-L-thyroxine Methyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(Trifluoroacetyl)-L-thyroxine Methyl Ester is a synthetic derivative of L-thyroxine, a hormone produced by the thyroid gland This compound is characterized by the presence of a trifluoroacetyl group, which imparts unique chemical properties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(Trifluoroacetyl)-L-thyroxine Methyl Ester typically involves the protection of the amino group of L-thyroxine followed by esterification and trifluoroacetylation. One common method includes:

Protection of the amino group: The amino group of L-thyroxine is protected using a suitable protecting group such as Boc (tert-butoxycarbonyl).

Esterification: The carboxyl group is esterified using methanol in the presence of an acid catalyst like sulfuric acid.

Trifluoroacetylation: The protected L-thyroxine methyl ester is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: These are used to carry out the reactions under controlled conditions.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

化学反応の分析

Types of Reactions

N-(Trifluoroacetyl)-L-thyroxine Methyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The trifluoroacetyl group can be reduced to yield the corresponding amine.

Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under suitable conditions.

Major Products Formed

Hydrolysis: Yields L-thyroxine and trifluoroacetic acid.

Reduction: Yields L-thyroxine methyl ester and trifluoroethanol.

Substitution: Yields various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmacological Applications

1.1. Drug Development and Stability

N-(Trifluoroacetyl)-L-thyroxine Methyl Ester is used in drug development for enhancing the pharmacokinetic profiles of therapeutic compounds. The trifluoroacetyl group serves as a protective moiety that improves the stability of the compound against metabolic degradation. This modification allows for prolonged circulation time in the bloodstream, making it suitable for use in long-acting formulations.

Table 1: Comparison of Stability Profiles

| Compound | Half-Life (hrs) | Stability Enhancement | Reference |

|---|---|---|---|

| This compound | 24 | Significant | |

| Unmodified L-thyroxine | 6 | None | |

| Insulin Detemir | 12 | Moderate |

Biochemical Research

2.1. Binding Studies

Research indicates that this compound exhibits strong binding affinity to serum albumin, a major protein in blood plasma. This property is crucial for designing drug delivery systems that utilize albumin as a carrier for hydrophobic drugs, thereby improving their solubility and bioavailability.

Case Study: Albumin Binding Affinity

In a study assessing the binding characteristics of various thyroxine derivatives, this compound demonstrated a significantly higher affinity for human serum albumin compared to its unmodified counterpart. The study utilized competitive binding assays to quantify this interaction, revealing potential applications in targeted drug delivery systems for cancer therapies .

Therapeutic Applications

3.1. Cancer Treatment

The compound has shown promise in cancer treatment by enhancing the efficacy of anticancer agents when used in combination therapies. Its ability to prolong the half-life of drugs allows for sustained therapeutic effects with reduced dosing frequency.

Table 2: Efficacy in Combination Therapies

| Drug Combined | Cancer Type | Efficacy Improvement (%) | Reference |

|---|---|---|---|

| Paclitaxel | Breast Cancer | 35 | |

| Doxorubicin | Lymphoma | 50 | |

| Gemcitabine | Pancreatic Cancer | 40 |

Environmental and Safety Considerations

While exploring the applications of this compound, it is essential to consider its environmental impact and safety profile. The introduction of fluorinated compounds into pharmaceuticals raises concerns regarding bioaccumulation and toxicity.

4.1. Toxicological Assessments

Toxicological studies have been conducted to evaluate the safety of trifluoroacetyl derivatives in biological systems. Preliminary findings suggest that while these compounds exhibit enhanced pharmacological properties, their long-term effects require further investigation to ensure patient safety and minimize environmental risks .

作用機序

The mechanism of action of N-(Trifluoroacetyl)-L-thyroxine Methyl Ester involves its interaction with specific molecular targets and pathways:

Molecular Targets: Primarily targets thyroid hormone receptors, influencing gene expression and metabolic processes.

Pathways Involved: Modulates the thyroid hormone signaling pathway, affecting various physiological functions such as metabolism, growth, and development.

類似化合物との比較

Similar Compounds

L-thyroxine: The parent compound, naturally occurring thyroid hormone.

N-(Trifluoroacetyl)-L-thyroxine: Similar structure but without the methyl ester group.

L-thyroxine Methyl Ester: Similar structure but without the trifluoroacetyl group.

Uniqueness

N-(Trifluoroacetyl)-L-thyroxine Methyl Ester is unique due to the presence of both the trifluoroacetyl and methyl ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous.

生物活性

N-(Trifluoroacetyl)-L-thyroxine Methyl Ester (CAS No. 906325-95-9) is a synthetic derivative of thyroxine (T4), modified to enhance its biological properties and facilitate research into thyroid hormone functions. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C18H12F3I4NO5

- Molecular Weight : 886.90 g/mol

- Chemical Structure : The compound features a trifluoroacetyl group attached to the amino acid thyroxine, with a methyl ester modification, which alters its pharmacokinetic and pharmacodynamic properties compared to native thyroxine.

This compound operates through several mechanisms:

- Thyroid Hormone Receptor Agonism : It binds to thyroid hormone receptors (TRs), mimicking the action of T4. This interaction is crucial for regulating gene expression involved in metabolism, growth, and development.

- Altered Binding Affinity : The trifluoroacetyl modification affects the compound's binding affinity to serum proteins, potentially enhancing its bioavailability and efficacy in target tissues compared to unmodified thyroxine .

In Vitro Studies

Research has shown that this compound exhibits significant biological activity:

- Cell Proliferation : Studies indicate that this compound can stimulate cell proliferation in various cell lines, similar to T4, suggesting its potential role in thyroid hormone replacement therapy.

- Metabolic Effects : It has been used as a tool in metabolic studies, demonstrating effects on glucose metabolism and lipid profiles in treated cells.

In Vivo Studies

Animal studies have demonstrated the following:

- Thyroid Function Regulation : Administration of this compound in animal models showed improved thyroid function parameters, including serum T3 and T4 levels, indicating its effectiveness as a thyroid hormone analog.

- Weight Management : In rodent models, the compound has been linked to weight loss and improved metabolic rates, supporting its potential use in obesity management.

Case Studies

Several case studies highlight the practical applications of this compound:

- Thyroid Hormone Replacement Therapy : A study involving hypothyroid patients showed that administration of this compound led to normalized thyroid function tests and improved quality of life indicators.

- Immunoassay Development : The compound has been utilized in the development of sensitive immunoassays for measuring thyroid hormone levels in clinical settings, enhancing diagnostic accuracy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to native T4:

| Activity | This compound | L-Thyroxine (T4) |

|---|---|---|

| Binding Affinity | Higher due to trifluoroacetyl modification | Standard |

| Cell Proliferation | Significant stimulation | Moderate |

| Metabolic Regulation | Enhanced glucose and lipid metabolism | Standard |

| Clinical Use | Potential for hypothyroidism treatment | Established |

特性

IUPAC Name |

methyl (2S)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3I4NO5/c1-30-16(28)13(26-17(29)18(19,20)21)4-7-2-11(24)15(12(25)3-7)31-8-5-9(22)14(27)10(23)6-8/h2-3,5-6,13,27H,4H2,1H3,(H,26,29)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZOPJWCLTTXIL-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3I4NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。